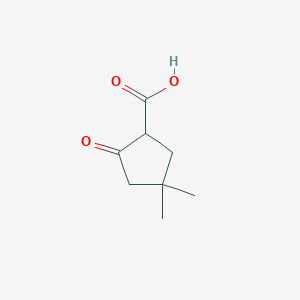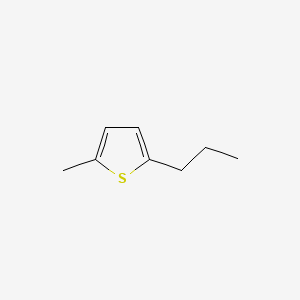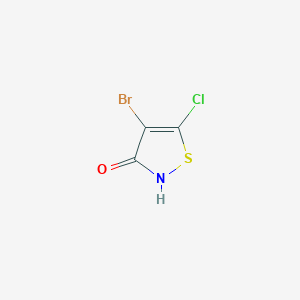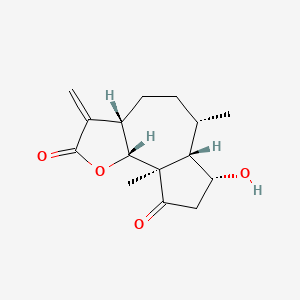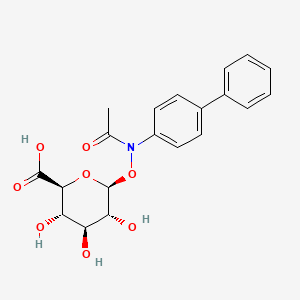
beta-D-Glucopyranuronic acid, 1-((acetyl(1,1'-biphenyl)-4-ylamino)oxy)-1-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranuronic acid moiety linked to a biphenyl group through an acetylated aminooxy linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the glucopyranuronic acid moiety: This can be achieved through the oxidation of glucose derivatives under controlled conditions.
Introduction of the biphenyl group: This step involves the coupling of a biphenyl derivative with the glucopyranuronic acid moiety using suitable coupling agents.
Acetylation and aminooxy linkage formation: The final steps involve the acetylation of the amino group followed by the formation of the aminooxy linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate
- Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-methoxy
Uniqueness
Compared to similar compounds, beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- is unique due to its specific functional groups and linkage, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
35651-97-9 |
|---|---|
Fórmula molecular |
C20H21NO8 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-(N-acetyl-4-phenylanilino)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO8/c1-11(22)21(14-9-7-13(8-10-14)12-5-3-2-4-6-12)29-20-17(25)15(23)16(24)18(28-20)19(26)27/h2-10,15-18,20,23-25H,1H3,(H,26,27)/t15-,16-,17+,18-,20-/m0/s1 |
Clave InChI |
MSMYETUKGHQFPE-JNIAIEOXSA-N |
SMILES isomérico |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


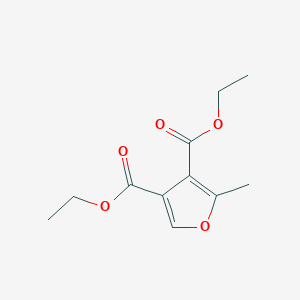

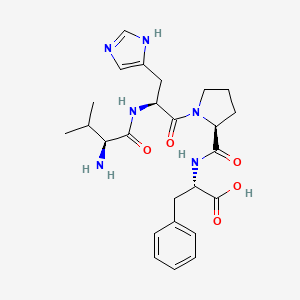
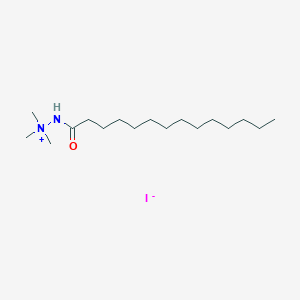
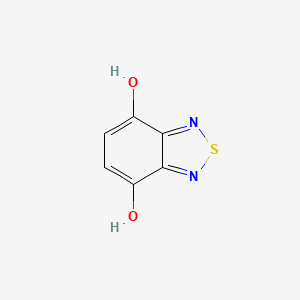

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
